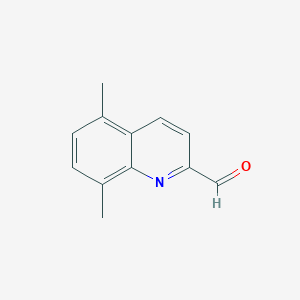

5,8-Dimethylquinoline-2-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Synthesis

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in chemical sciences. nih.govnih.govfrontiersin.org Its rigid and planar structure, coupled with the presence of a nitrogen atom, imparts unique electronic properties and the capacity for a wide range of chemical modifications. frontiersin.orgbenthamdirect.com This versatility has established quinoline as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govtandfonline.com

The significance of the quinoline nucleus is underscored by its presence in numerous natural products, pharmaceuticals, and functional materials. nih.govfrontiersin.orgckthakurcollege.net Its derivatives have been investigated for a vast array of applications, including roles as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a highly sought-after building block in the synthesis of complex molecules. frontiersin.orgtandfonline.com The development of new synthetic methodologies to access diverse quinoline derivatives remains an active area of research. organic-chemistry.orgwikipedia.org

The Role of the Aldehyde Functional Group in Quinolines for Molecular Design

The introduction of an aldehyde functional group (-CHO) onto the quinoline scaffold dramatically expands its synthetic utility and potential applications. The aldehyde group is a versatile chemical handle that can participate in a wide array of chemical transformations. These reactions allow for the elaboration of the quinoline core into more complex structures, a key strategy in molecular design and drug discovery.

Specifically, the aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, providing access to a diverse range of derivatives. For instance, it can be readily converted into alcohols, carboxylic acids, imines (Schiff bases), and other functional groups. ckthakurcollege.netresearchgate.net This reactivity is crucial for creating libraries of quinoline-based compounds for screening in various biological assays. The position of the aldehyde group on the quinoline ring also influences its reactivity and the properties of the resulting derivatives. mdpi.com For example, quinoline-3-carbaldehydes are valuable intermediates in the synthesis of various heterocyclic systems. mdpi.com

Overview of 5,8-Dimethylquinoline-2-carbaldehyde within the Context of Quinoline Derivatives

5,8-Dimethylquinoline-2-carbaldehyde is a specific derivative of quinoline that features two methyl groups at positions 5 and 8, and an aldehyde group at position 2. This particular substitution pattern influences its chemical properties and potential applications. The methyl groups can affect the molecule's solubility, lipophilicity, and steric interactions, while the aldehyde at the 2-position is a key site for chemical modification.

While specific research on 5,8-Dimethylquinoline-2-carbaldehyde is not as extensive as for some other quinoline derivatives, its structural features place it within the broader class of substituted quinoline carbaldehydes that are of significant interest in synthetic and medicinal chemistry. For instance, the synthesis of related dimethylquinoline carbaldehydes, such as 4,7-dimethylquinoline-2-carboxaldehyde, has been reported, highlighting the general interest in this class of compounds. asianpubs.org The Vilsmeier-Haack reaction is a common method for the synthesis of related 2-chloroquinoline-3-carbaldehydes, which are also versatile synthetic intermediates. nih.govrsc.org

Below is a table summarizing the key properties of 5,8-Dimethylquinoline-2-carbaldehyde:

| Property | Value |

| IUPAC Name | 5,8-dimethylquinoline-2-carbaldehyde |

| Molecular Formula | C12H11NO |

| InChI | InChI=1S/C12H11NO/c1-8-3-4-9(2)12-11(8)6-5-10(7-14)13-12/h3-7H,1-2H3 |

| InChI Key | PAQRALDFZMAGMK-UHFFFAOYSA-N |

| Canonical SMILES | Cc1ccc(C)c2nc(C=O)ccc12 |

| MDL Number | MFCD06824201 |

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5,8-dimethylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO/c1-8-3-4-9(2)12-11(8)6-5-10(7-14)13-12/h3-7H,1-2H3 |

InChI Key |

PAQRALDFZMAGMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=NC2=C(C=C1)C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5,8 Dimethylquinoline 2 Carbaldehyde

Established Synthetic Pathways to 5,8-Dimethylquinoline-2-carbaldehyde and Related Compounds

Traditional methods for the synthesis of 5,8-Dimethylquinoline-2-carbaldehyde primarily involve the modification of a pre-existing quinoline (B57606) core. These approaches include electrophilic formylation, oxidation of methyl groups, and reduction of carboxylic acid derivatives.

Formylation reactions introduce a formyl (-CHO) group directly onto the quinoline ring system through electrophilic aromatic substitution. The starting material for this approach is 5,8-dimethylquinoline (B1615803). The success and regioselectivity of these reactions are highly dependent on the electron density of the aromatic ring and the specific reagents employed.

Vilsmeier-Haack Reaction : This is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com The iminium ion acts as the electrophile, which attacks the activated quinoline ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. researchgate.net For quinolines, the reaction conditions can be harsh, but modifications such as using micellar media have been shown to improve yields and facilitate easier work-up for related systems. researchgate.net

Reimer-Tiemann Reaction : This reaction typically involves the ortho-formylation of phenols using chloroform (B151607) in a strong basic solution. nih.gov The reactive electrophile is dichlorocarbene, generated in situ. nih.gov While primarily used for phenolic substrates, its application to other activated aromatic systems, including quinoline derivatives, has been explored. nih.govmdpi.com The reaction often suffers from modest yields and the formation of regioisomers. nih.gov

Duff Reaction : The Duff reaction is another method for the ortho-formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formyl source in an acidic medium like glycerol (B35011) and boric acid. wikipedia.orgchemeurope.com The electrophilic species is believed to be an iminium ion derived from hexamine. chemeurope.com The reaction proceeds through a benzylamine-like intermediate, which is oxidized and then hydrolyzed to the final aldehyde. wikipedia.orgchemeurope.com Its application is generally limited to substrates with strong electron-donating groups, and yields can be low. ecu.eduuni.edu

| Reaction | Reagents | Typical Substrate | Mechanism Highlights |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics/heterocycles | Electrophilic attack by a chloromethyliminium ion, followed by hydrolysis. chemistrysteps.comnrochemistry.com |

| Reimer-Tiemann | CHCl₃, strong base (e.g., KOH) | Phenols | Electrophilic attack by dichlorocarbene. nih.gov |

| Duff | Hexamethylenetetramine, acid | Phenols | Electrophilic attack by an iminium ion from hexamine, followed by intramolecular redox and hydrolysis. wikipedia.orgchemeurope.com |

An alternative and highly effective route to quinoline-2-carbaldehydes is the selective oxidation of a methyl group at the C2 position of the quinoline ring. For the target compound, this requires the starting material 2,5,8-trimethylquinoline. scbt.com The C2-methyl group is particularly susceptible to oxidation due to the electron-withdrawing nature of the heterocyclic nitrogen.

A classic and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) in a suitable solvent like dioxane or ethanol. This method has been successfully used to prepare various quinoline-2-carbaldehyde derivatives. researchgate.net Recent studies have also demonstrated that 2-methylquinolines can be oxidized to their corresponding aldehydes under metal-free conditions, suggesting that the reaction may proceed through the oxidation of the C(sp³)–H bond to an aldehyde motif as an intermediate step in more complex tandem reactions. nih.gov

| Oxidation Method | Reagent | Starting Material | Product |

| Riley Oxidation | Selenium Dioxide (SeO₂) | 2,5,8-Trimethylquinoline | 5,8-Dimethylquinoline-2-carbaldehyde |

This strategy involves the partial reduction of a carboxylic acid or its more reactive derivatives (such as esters or acid chlorides) located at the C2 position of the quinoline ring. The key challenge is to stop the reduction at the aldehyde stage, as common powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acid all the way to a primary alcohol. libretexts.org

To achieve this selective transformation, several methods can be employed:

Reduction of an Ester : The starting 5,8-dimethylquinoline-2-carboxylic acid can be converted to its corresponding ester (e.g., ethyl or methyl ester). This ester can then be carefully reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org

Reduction of an Acid Chloride (Rosenmund Reduction) : The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent catalytic hydrogenation of the acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with sulfur or quinoline) yields the aldehyde. This is known as the Rosenmund Reduction. organic-chemistry.org

Direct Reduction of Carboxylic Acid : More recent methods allow for the direct, one-pot conversion of carboxylic acids to aldehydes. One such procedure uses DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl). chemistrysteps.com Nickel-catalyzed methods using a silane (B1218182) as the reductant have also been developed for this direct conversion. organic-chemistry.org

Modern synthetic chemistry has seen a surge in methods for the direct C-H functionalization of heterocyclic rings. rsc.orgnih.gov These reactions offer a more atom- and step-economical approach compared to classical methods. For quinolines, the C2 position is often a prime target for such transformations, frequently facilitated by converting the quinoline to its N-oxide derivative. nih.gov

The quinoline N-oxide activates the C2 position for metallation. Transition metals like palladium, rhodium, and copper can catalyze the regioselective introduction of various functional groups at this site. nih.govnih.gov For instance, palladium(II) catalysts have been shown to preferentially activate the C2–H bond of quinoline N-oxides, enabling the introduction of aryl, alkyl, and other groups. nih.govrsc.org While direct formylation via C-H activation is an ongoing area of research, these methods can introduce functionalities that are readily converted to an aldehyde, such as a vinyl or hydroxymethyl group, which can then be cleaved or oxidized, respectively.

Emerging and Novel Synthetic Strategies for 5,8-Dimethylquinoline-2-carbaldehyde and Analogues

While the modification of existing quinoline rings is well-established, building the substituted quinoline core from simpler acyclic precursors represents a powerful and flexible alternative. Transition-metal catalysis has become a cornerstone of these modern approaches.

The construction of the quinoline scaffold using transition-metal catalysts often provides high efficiency and control over substitution patterns. ias.ac.inias.ac.in These methods typically involve the cyclization of substituted anilines with other components. A general strategy to access a precursor for 5,8-Dimethylquinoline-2-carbaldehyde would involve the reaction of 2,5-dimethylaniline (B45416) with a suitable three-carbon synthon that already contains or can generate the aldehyde functionality at the C2 position.

Examples of relevant catalytic systems include:

Copper-Catalyzed Synthesis : Copper catalysts have been used in one-pot reactions of anilines and aldehydes to construct substituted quinolines, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in

Palladium-Catalyzed Synthesis : Palladium-catalyzed domino reactions, such as the Sonogashira coupling of o-haloanilines with terminal alkynes followed by cyclization, are powerful tools for building the quinoline core. ias.ac.in

Ruthenium-Catalyzed Synthesis : Ruthenium complexes can catalyze the dehydrogenative N-heterocyclization of 2-aminobenzyl alcohols with ketones or aldehydes to form quinolines. researchgate.net The reaction is believed to proceed via the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes a condensation-cyclization sequence. researchgate.net

These emerging strategies provide convergent and flexible pathways to highly substituted quinolines that may be difficult to access through classical, multi-step linear syntheses. ias.ac.in

Multi-Component Reactions and Cascade Cyclizations

The synthesis of polysubstituted quinolines has been significantly advanced by the development of multi-component reactions (MCRs) and cascade cyclizations. These methods offer high atom economy and procedural efficiency by forming several bonds in a single operation, avoiding the isolation of intermediates. nih.govacs.org

One prominent strategy involves the cascade reaction between o-vinylanilines and aldehydes. sigmaaldrich.com In a hypothetical synthesis tailored for 5,8-dimethylquinoline-2-carbaldehyde, 2-vinyl-3,6-dimethylaniline would serve as the key precursor. This cascade process is typically initiated by the condensation of the aniline (B41778) with an appropriate aldehyde synthon, forming an imine. This is followed by a thermal electrocyclization to a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline system. The reaction can be promoted by carbocatalysts, such as oxidized active carbon, which act as both a Brønsted acid for the imine formation and a dehydrogenation catalyst for the final aromatization step. sigmaaldrich.com

Another powerful approach utilizes 2-azidobenzaldehydes in [4+2] annulation reactions to construct the quinoline core. nih.gov These reactions can be designed as one-pot processes or MCRs. For instance, a cascade involving the denitrogenation of a 2-azidobenzaldehyde, cycloaddition with an appropriate dienophile, and subsequent dehydrative aromatization can yield highly substituted quinolines. nih.gov The versatility of these methods allows for the introduction of various functional groups, paving the way for the synthesis of complex quinoline derivatives. nih.gov A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes also provides a rapid, catalyst-free route to multiply substituted quinolines. youtube.com

Table 1: Overview of Cascade Strategies for Quinoline Synthesis

| Reaction Type | Key Precursors | General Mechanism Steps | Reference |

|---|---|---|---|

| Carbocatalytic Cascade | o-Vinylanilines, Aldehydes | Condensation → Electrocyclization → Dehydrogenation | sigmaaldrich.com |

| Azidobenzaldehyde Annulation | 2-Azidobenzaldehydes, Alkenes/Alkynes | Denitrogenation → [4+2] Cycloaddition → Aromatization | nih.gov |

| Three-Component Annulation | Aryl Diazonium Salts, Nitriles, Alkynes | Nitrilium Salt Formation → Cycloaddition | youtube.com |

Functionalization through Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the functionalization of heteroaromatic systems, including quinolines. rsc.orgnih.gov These reactions enable the formation of C-C bonds with high chemo- and site-selectivity, allowing for the introduction of aryl, alkyl, or other functional groups onto the quinoline scaffold. rsc.org

The synthesis of 5,8-dimethylquinoline-2-carbaldehyde can be envisioned via a Suzuki coupling strategy. A potential pathway could involve the use of a dihalogenated quinoline, such as 5,8-dibromo-2-chloroquinoline. Sequential, regioselective Suzuki couplings with methylboronic acid could install the two methyl groups at the C5 and C8 positions. The remaining chloro-substituent at the C2 position could then be converted to the carbaldehyde group through various methods.

Alternatively, a more direct approach involves the C-H activation and functionalization of the quinoline core. researchgate.netnih.gov For instance, the palladium-catalyzed C(sp³)–H arylation of 8-methylquinoline (B175542) with arylboronic acids has been demonstrated, showcasing the ability to functionalize the methyl group itself. nih.gov While this specific reaction leads to arylation, it highlights the potential for activating the C-H bonds of the methyl substituents for other transformations. The Suzuki-Miyaura reaction is highly versatile, tolerating a wide range of functional groups and enabling the construction of complex molecular libraries from haloquinolines and various boronic acids. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Quinoline Functionalization

| Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acids | Pd(PPh₃)₂(Cl)₂ | 6-Aryl-tetrahydroquinolines | nih.gov |

| 5,7-Dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂(Cl)₂ | 5,7-Diaryl-8-methoxyquinolines | nih.gov |

| 8-Methylquinoline | Phenylboronic acid | Pd/γ-Al₂O₃ | 8-(Phenylmethyl)quinoline | nih.gov |

| 2-Iodoaniline | Boronic acid | FeCl₃ (for subsequent cyclization) | 4-Substituted thieno/furo[2,3-c]quinolines | rsc.org |

Reaction Mechanisms and Selectivity Studies in the Synthesis of 5,8-Dimethylquinoline-2-carbaldehyde

Mechanistic Insights into Formylation Processes

The introduction of a carbaldehyde group onto a quinoline ring, known as formylation, is a key transformation. The Vilsmeier-Haack reaction is a particularly effective method for formylating activated aromatic and heterocyclic compounds. csic.es The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, a close analog of the target molecule, has been achieved from N-(2,3-dimethylphenyl)acetamide using the Vilsmeier-Haack reagent.

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

Electrophilic Aromatic Substitution: The electron-rich acetanilide (B955) precursor attacks the Vilsmeier reagent. The cyclization is directed by the acetamido group.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to form the chlorinated quinoline ring.

Hydrolysis: The resulting iminium salt is hydrolyzed upon workup with water to yield the final carbaldehyde product.

This reaction provides a 2-chloro-3-formylquinoline derivative. csic.es Achieving the 2-carbaldehyde specifically would require a different strategy, potentially involving the formylation of a pre-formed 5,8-dimethylquinoline or a Riley oxidation of 2,5,8-trimethylquinoline. Other formylation methods like the Reimer-Tiemann and Duff reactions are also used for quinolines, especially those bearing activating hydroxyl or amino groups, but their mechanisms and regiochemical outcomes differ.

Regioselective and Stereoselective Syntheses of Substituted Quinoline Carbaldehydes

Regioselectivity is a critical challenge in the synthesis of polysubstituted quinolines. In cyclization-based syntheses like the Friedländer or Vilsmeier-Haack reactions, the substitution pattern of the final quinoline is predetermined by the structure of the aniline precursor. For the synthesis of 5,8-dimethylquinoline derivatives, starting with a 2,5-dimethylaniline or a related N-acyl derivative ensures that the methyl groups are correctly placed in the final heterocyclic product.

When formylating an existing quinoline ring, the regioselectivity is governed by the electronic properties of the substituents already present. For example, in the formylation of 8-hydroxyquinoline, substitution can occur at both the C5 and C7 positions, with the C5 position generally being favored due to greater stabilization of the reaction intermediate. The choice of formylation reagent and reaction conditions can also influence this selectivity. Computational studies have been used to explain the preferred positions of substitution by analyzing the electron density and stability of intermediates in electrophilic aromatic substitution pathways. Achieving exclusive formylation at the C2 position of 5,8-dimethylquinoline would likely require a directed approach, such as lithiation at C2 followed by quenching with a formylating agent, or the oxidation of a 2-methyl group.

Reaction Pathways in Oxidative Dimerizations of Methylquinolines

The methyl groups on a quinoline ring are reactive sites that can participate in oxidative coupling reactions. While the direct oxidative dimerization of 5,8-dimethylquinoline itself is not extensively documented, related transformations provide insight into plausible reaction pathways. A notable example is the KOtBu-promoted oxidative dimerization of 2-methylquinolines using molecular oxygen as the oxidant to produce 2-alkenyl bisquinolines. sigmaaldrich.com

A plausible mechanism for this transformation involves the following key steps:

Radical Initiation: A carbamoyl (B1232498) radical is generated from the solvent (DMF) and base.

Hydrogen Abstraction: This radical abstracts a hydrogen atom from the 2-methyl group of the quinoline, creating a resonance-stabilized benzylic-type radical.

Oxidation: The quinoline radical is trapped by molecular oxygen to form a hydroperoxide intermediate.

Aldehyde Formation: This intermediate eliminates a molecule of water to generate the key 2-quinolinecarboxaldehyde (B31650) intermediate.

Condensation: The newly formed aldehyde undergoes a Knoevenagel-type condensation with a second molecule of the starting 2-methylquinoline (B7769805), followed by dehydration, to yield the final dimeric 2-alkenyl bisquinoline. sigmaaldrich.com

This pathway highlights that the methyl group can be oxidized to an aldehyde in situ, which then acts as an electrophile for the dimerization. Other studies have shown that the C-H bonds of the 8-methyl group in 8-methylquinoline can be selectively activated by transition metals like palladium and rhodium to undergo functionalization, such as acetoxylation or arylation, further demonstrating the reactivity of these methyl groups under oxidative conditions. researchgate.netnih.gov

Derivatization and Functionalization of 5,8 Dimethylquinoline 2 Carbaldehyde

Schiff Base Formation and Imine Chemistry

The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. researchgate.netwjpsonline.com This reaction is reversible and typically catalyzed by either acid or base. wjpsonline.comlibretexts.org The aldehyde group of 5,8-dimethylquinoline-2-carbaldehyde readily undergoes this reaction with various primary amines to yield the corresponding Schiff bases. researchgate.netwjpsonline.com

The mechanism of Schiff base formation involves two main stages: addition and elimination. wjpsonline.com Initially, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is often carried out at a mildly acidic pH, as a sufficient amount of acid is required to protonate the hydroxyl group of the carbinolamine, facilitating its elimination as a water molecule to form the final imine product. wjpsonline.comlibretexts.org However, excessively high acid concentrations can be detrimental as they would protonate the basic amine reactant, rendering it non-nucleophilic. wjpsonline.comlibretexts.org

The resulting Schiff bases, containing the C=N-R moiety, are themselves versatile intermediates for further synthetic modifications. For instance, they can be reduced to form secondary amines or reacted with organometallic reagents. The stability of the Schiff base is influenced by the nature of the substituent (R) attached to the nitrogen atom; aryl substituents generally confer greater stability compared to alkyl groups due to conjugation. wjpsonline.com

A variety of amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives of 5,8-dimethylquinoline-2-carbaldehyde. For example, reactions with substituted anilines would yield Schiff bases with different electronic and steric properties, which can be valuable in the design of new ligands for coordination chemistry or as precursors for other heterocyclic systems. mdpi.com

| Reactant | Product Type | Key Features of the Reaction |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation reaction with elimination of water. wjpsonline.com |

| Typically acid or base catalyzed. wjpsonline.comlibretexts.org | ||

| Reversible process. wjpsonline.com | ||

| Product stability influenced by the 'R' group. wjpsonline.com |

Further Chemical Modifications of the Aldehyde Moiety

Beyond Schiff base formation, the aldehyde group of 5,8-dimethylquinoline-2-carbaldehyde is susceptible to a range of other chemical transformations, including oxidation, reduction, and condensation reactions. These reactions provide pathways to a variety of functional group interconversions, significantly expanding the synthetic utility of the parent aldehyde.

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For analogous compounds like 8-chloroquinoline-2-carbaldehyde, potassium permanganate (B83412) (KMnO₄) is a common reagent for this purpose. The resulting 5,8-dimethylquinoline-2-carboxylic acid is a valuable intermediate in its own right, for example, in the synthesis of amides or esters.

| Starting Material | Product | Typical Oxidizing Agents |

| 5,8-Dimethylquinoline-2-carbaldehyde | 5,8-Dimethylquinoline-2-carboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

The reduction of the aldehyde group in 5,8-dimethylquinoline-2-carbaldehyde yields the corresponding primary alcohol, (5,8-dimethylquinolin-2-yl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. Sodium borohydride is a milder and more selective reagent compared to the more powerful lithium aluminum hydride.

| Starting Material | Product | Typical Reducing Agents |

| 5,8-Dimethylquinoline-2-carbaldehyde | (5,8-Dimethylquinolin-2-yl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

The aldehyde group of 5,8-dimethylquinoline-2-carbaldehyde can participate in condensation reactions with compounds containing an active methylene (B1212753) group, such as malonic acid and its derivatives. nih.gov These reactions, often of the Knoevenagel type, lead to the formation of new carbon-carbon double bonds and are a powerful tool for constructing more complex molecular frameworks. researchgate.netbas.bg

For instance, the reaction of an aromatic aldehyde with malononitrile, often catalyzed by a base, yields a dicyano-substituted alkene derivative. bas.bg Similarly, condensation with other active methylene compounds like ethyl cyanoacetate (B8463686) or diethyl malonate can be employed. nih.gov These reactions are valuable for the synthesis of a wide range of functionalized alkenes, which can serve as precursors for various other chemical transformations.

| Reactant Type | Reaction Type | Potential Products |

| Active Methylene Compounds (e.g., malononitrile, diethyl malonate) | Knoevenagel Condensation | α,β-Unsaturated compounds |

| (e.g., 2-(2,2-dicyanovinyl)-5,8-dimethylquinoline) |

Functionalization of the Quinoline (B57606) Ring System

The quinoline ring itself is an aromatic system and can undergo functionalization, most notably through electrophilic substitution reactions. The position of these substitutions is directed by the electronic properties of the quinoline ring and the existing substituents.

In quinoline, electrophilic aromatic substitution preferentially occurs on the benzene (B151609) ring (the carbocyclic ring) rather than the pyridine (B92270) ring, which is electron-deficient. quimicaorganica.orgreddit.com The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgquora.com This preference is explained by the greater stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. quimicaorganica.org When the electrophile attacks at the C5 or C8 position, the positive charge can be delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

The presence of the two methyl groups at the C5 and C8 positions in 5,8-dimethylquinoline (B1615803) would be expected to activate these positions further towards electrophilic attack due to their electron-donating inductive effect. However, these positions are already substituted. Therefore, electrophilic substitution would likely be directed to the remaining available positions on the carbocyclic ring, namely C6 and C7. The precise outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile. For instance, nitration or halogenation reactions could potentially introduce new functional groups onto the quinoline core, further expanding the chemical diversity of its derivatives.

| Reaction Type | Expected Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | C6 or C7 | The benzene ring is more activated than the pyridine ring. quimicaorganica.orgreddit.com Positions C5 and C8 are already occupied. |

Nucleophilic Substitution Reactions on Halogenated Quinoline Carbaldehyde Derivatives

The investigation into the nucleophilic substitution reactions of halogenated derivatives of 5,8-Dimethylquinoline-2-carbaldehyde did not yield specific examples or dedicated studies. Research on related compounds, such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) and 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde, demonstrates that the quinoline ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups and a suitably positioned leaving group like a halogen.

For instance, studies on other chloro-quinoline derivatives show that the chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and functional materials. However, the specific reaction conditions, yields, and substrate scope for halogenated 5,8-Dimethylquinoline-2-carbaldehyde have not been reported. The electronic and steric effects of the two methyl groups at the 5 and 8 positions would undoubtedly influence the reactivity of the quinoline core, making direct extrapolation from other systems speculative without experimental validation.

Dimerization and Other Oligomerization Pathways

Similarly, a thorough search of scientific databases found no documented instances of dimerization or other oligomerization pathways specifically involving 5,8-Dimethylquinoline-2-carbaldehyde. While dimerization reactions are known for some aldehydes, particularly under specific catalytic or thermal conditions, this behavior has not been reported for the target compound.

The potential for dimerization in quinoline-based aldehydes could theoretically be influenced by the nature and position of substituents on the quinoline ring, which affect the reactivity of the aldehyde group and the potential for intermolecular interactions. However, without experimental data, any discussion on the dimerization or oligomerization of 5,8-Dimethylquinoline-2-carbaldehyde would be purely conjectural.

Coordination Chemistry and Metal Complexation of 5,8 Dimethylquinoline 2 Carbaldehyde Derivatives

Design Principles for 5,8-Dimethylquinoline-2-carbaldehyde as a Ligand System

The design of 5,8-dimethylquinoline-2-carbaldehyde as a ligand is predicated on several key molecular features that make it an effective chelating agent. The fundamental structure of the quinoline (B57606) ring system, being planar and aromatic, provides a rigid backbone for the coordinating groups. The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group at the 2-position create a bidentate chelation site, which is a common and effective arrangement for binding to metal ions.

The strategic placement of dimethyl groups at the 5 and 8 positions of the quinoline ring is not arbitrary. These methyl groups can influence the electronic properties and the steric environment of the ligand. Electronically, they can act as weak electron-donating groups, which can modulate the basicity of the quinoline nitrogen and, consequently, the stability of the resulting metal complexes. Sterically, the methyl group at the 8-position, in particular, can introduce a degree of steric hindrance that may influence the coordination geometry around the metal center, potentially favoring specific stereochemistries.

Furthermore, the aldehyde functional group at the 2-position is a crucial component of the design. It serves as a versatile handle for the synthesis of a wide variety of Schiff base ligands. Through condensation reactions with primary amines, the aldehyde is converted into an imine (-C=N-) group. This transformation expands the coordinating capabilities of the ligand system, often introducing additional donor atoms and creating multidentate ligands that can form highly stable complexes with metal ions. The resulting Schiff bases can act as bidentate, tridentate, or even higher denticity ligands, depending on the nature of the amine used in the condensation. This flexibility allows for the targeted design of ligands with specific coordination preferences and for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with 5,8-Dimethylquinoline-2-carbaldehyde and Its Schiff Bases

The synthesis of metal complexes involving 5,8-dimethylquinoline-2-carbaldehyde and its Schiff base derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Pd, Rh, Ir, Pt, Zn, Cu, Ni, Co, Mn, Fe, Cd)

A wide range of transition metal complexes have been synthesized using Schiff bases derived from quinoline aldehydes. ckthakurcollege.net The reaction of these ligands with salts of metals such as palladium(II), rhodium(III), iridium(III), platinum(II), zinc(II), copper(II), nickel(II), cobalt(II), manganese(II), iron(II/III), and cadmium(II) has been reported. mdpi.comckthakurcollege.netresearchgate.netnih.gov The synthesis generally proceeds by mixing the ligand and the metal salt in a suitable solvent, often with heating under reflux to facilitate the reaction. mdpi.com The resulting solid complexes can then be isolated by filtration. mdpi.com

The choice of the metal ion and the specific Schiff base ligand dictates the stoichiometry and structure of the resulting complex. For instance, complexes with a 1:1 or 1:2 metal-to-ligand ratio are commonly observed. researchgate.netnih.gov The nature of the counter-ion from the metal salt can also influence the final product, sometimes being incorporated into the coordination sphere of the metal. nih.gov

The characterization of these complexes relies on a suite of analytical methods. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. researchgate.net Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) are used to confirm the coordination of the ligand to the metal ion. mdpi.comresearchgate.net In IR spectroscopy, a shift in the vibrational frequency of the C=N (imine) group upon complexation is a key indicator of coordination. researchgate.net Molar conductivity measurements are employed to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are coordinated to the metal or exist as counter-ions in the crystal lattice. nih.govnih.gov

Table 1: Examples of Transition Metal Complexes with Quinoline-Derived Schiff Bases

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | Schiff bases of quinoline-3-carbohydrazide | Octahedral | mdpi.com |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(II), UO2 | Quinoline Schiff base | Not specified | ckthakurcollege.net |

| Cr(III), Fe(III), Mn(II), Ni(II), Co(II), Cu(II), Zn(II), Cd(II) | Quinoline Schiff base | Not specified | ckthakurcollege.net |

| Zn(II), Cu(II) | Quinoline Schiff base | Not specified | ckthakurcollege.net |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 8-hydroxyquinoline-5-carbaldehyde | Octahedral | ckthakurcollege.net |

| Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | Schiff base and aminopyrimidyl derivatives | Octahedral, Square-planar (Pd) | mdpi.com |

Elucidation of Coordination Modes and Geometries

The coordination modes and geometries of metal complexes derived from 5,8-dimethylquinoline-2-carbaldehyde and its Schiff bases are determined through a combination of spectroscopic and structural analysis techniques. The versatility of these ligands allows for various coordination behaviors, leading to a range of molecular geometries.

The Schiff base ligands derived from 5,8-dimethylquinoline-2-carbaldehyde typically coordinate to the metal center through the imine nitrogen and the quinoline nitrogen atom. This bidentate N,N-coordination is a common feature. nih.gov Depending on the specific Schiff base, other donor atoms such as oxygen or sulfur can also be involved in coordination, leading to tridentate or tetradentate chelation. ckthakurcollege.net For instance, if the amine used to form the Schiff base contains a hydroxyl or thiol group, this group can also bind to the metal ion.

The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the nature of the ligands. Common geometries observed for transition metal complexes include octahedral, square planar, and tetrahedral. researchgate.nettcd.ie For example, six-coordinate complexes often adopt an octahedral geometry, while four-coordinate complexes can be either square planar or tetrahedral. nih.govmdpi.com

Magnetic susceptibility measurements and electronic spectroscopy are powerful tools for elucidating the geometry of paramagnetic complexes. The magnetic moment of a complex can provide information about the number of unpaired electrons, which is related to the electronic configuration and the coordination environment of the metal ion. nih.govmdpi.com For example, high-spin and low-spin configurations in octahedral complexes can often be distinguished based on their magnetic properties. nih.gov The electronic spectra (UV-Vis) of the complexes show d-d transitions that are characteristic of the specific geometry of the complex. nih.gov For instance, the number and energy of the d-d bands in the spectrum of a Ni(II) complex can help to determine whether it has an octahedral, square planar, or tetrahedral geometry. nih.gov

Table 2: Coordination Geometries of Transition Metal Complexes

| Metal Ion | Coordination Number | Typical Geometry | Reference |

| Ni(II) | 6 | Octahedral | nih.gov |

| Cu(II) | 6 | Octahedral | nih.gov |

| Mn(II) | 6 | Octahedral | nih.gov |

| Fe(II) | 6 | Octahedral | nih.gov |

| Pd(II) | 4 | Square-planar | mdpi.com |

| Co(II) | 6 | Octahedral | mdpi.com |

| Cr(III) | 6 | Octahedral | mdpi.com |

Investigations into Polynuclear Metal Complexes

The formation of polynuclear metal complexes, which contain two or more metal centers, can be achieved using appropriately designed ligands derived from 5,8-dimethylquinoline-2-carbaldehyde. These ligands often possess bridging functionalities that can link multiple metal ions together.

The synthesis of polynuclear complexes can occur when the Schiff base ligand has donor atoms positioned in such a way that they can coordinate to more than one metal ion simultaneously. For example, a ligand could have two separate chelation sites, or a single donor atom could bridge between two metal centers. The reaction conditions, such as the stoichiometry of the reactants and the solvent used, can also play a crucial role in directing the formation of either mononuclear or polynuclear species. researchgate.net

The characterization of polynuclear complexes often requires more advanced techniques to elucidate their structures. While spectroscopic methods like IR and NMR can provide initial evidence for the formation of a polynuclear species, single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in the complex. This technique can reveal the distances between the metal centers and the nature of the bridging ligands. rsc.orgrsc.org

Polynuclear complexes are of significant interest due to their potential for exhibiting interesting magnetic and electronic properties that arise from the interactions between the metal centers. These interactions can lead to unique catalytic activities and applications in materials science.

Photophysical Properties of Metal Complexes Derived from 5,8-Dimethylquinoline-2-carbaldehyde

The metal complexes derived from 5,8-dimethylquinoline-2-carbaldehyde and its Schiff bases often exhibit interesting photophysical properties, including luminescence. These properties are a direct consequence of the interplay between the electronic structure of the ligand and the coordinated metal ion.

Luminescence and Emission Characteristics of Complexes

The luminescence of these metal complexes typically arises from electronic transitions within the molecule. When the complex absorbs light, it is excited to a higher electronic state. The subsequent relaxation to the ground state can occur through the emission of light, a process known as luminescence (which includes fluorescence and phosphorescence). The nature of the ligand and the metal ion are critical in determining the emission characteristics, such as the wavelength, intensity, and lifetime of the luminescence.

The quinoline moiety itself is a known fluorophore, and its incorporation into the ligand framework can contribute to the luminescent properties of the complexes. The formation of a metal complex can significantly alter these properties. The coordination of a metal ion can lead to several effects:

Enhanced Emission: In some cases, chelation to a metal ion can enhance the rigidity of the ligand, which reduces non-radiative decay pathways and leads to an increase in the luminescence quantum yield.

Shift in Emission Wavelength: The coordination of a metal ion can alter the energy levels of the ligand's molecular orbitals, resulting in a shift of the emission to longer (red-shift) or shorter (blue-shift) wavelengths.

Quenching of Luminescence: Paramagnetic metal ions, such as Cu(II) or Ni(II), can quench the luminescence of the ligand through energy or electron transfer processes.

Metal-Centered Emission: In some complexes, particularly those of d-block metals like ruthenium(II) or iridium(III), the emission can originate from metal-centered or metal-to-ligand charge transfer (MLCT) excited states.

The photophysical properties of these complexes make them promising candidates for applications in various fields, including as probes for biological imaging, as components in light-emitting diodes (LEDs), and as photosensitizers in photodynamic therapy. The ability to tune the emission properties by modifying the ligand structure or the metal ion offers a powerful strategy for designing new materials with tailored photophysical characteristics.

Structure-Property Relationships in Photoluminescent Complexes

The photoluminescent properties of metal complexes containing quinoline-based ligands are highly dependent on the interplay between the metal ion and the ligand's structure. The emission characteristics, such as wavelength, intensity, and quantum yield, can be systematically tuned by modifying the ligand framework and the choice of the metal center.

Schiff base derivatives of quinoline aldehydes are of particular interest in the development of luminescent materials. Upon coordination to metal ions like zinc(II) or platinum(II), these ligands can exhibit intense photoluminescence. researchgate.netsioc-journal.cn The luminescence often originates from ligand-centered (π–π*) transitions or charge-transfer states, such as metal-to-ligand charge transfer (MLCT). researchgate.net

Key structural factors influencing photoluminescence include:

The Metal Ion: The nature of the metal ion is crucial. Closed-shell ions like Zn(II) tend to form complexes where luminescence is primarily ligand-based, as they are not readily oxidized or reduced. sioc-journal.cn In contrast, heavy metal ions like Pt(II) can facilitate phosphorescence from triplet states due to strong spin-orbit coupling, leading to long-lived emissions and high quantum yields. researchgate.net

Ligand Conjugation and Substituents: Extending the π-conjugation of the Schiff base ligand or introducing electron-donating or electron-withdrawing groups can significantly alter the energy of the frontier molecular orbitals. This tuning of the HOMO-LUMO gap directly affects the absorption and emission wavelengths. For instance, platinum(II) Schiff base complexes can be tuned to emit light from yellow to red by modifying the ligand structure. researchgate.net

Coordination Geometry: The geometry of the complex, which is influenced by the steric hindrance from substituents like the methyl groups on the 5,8-dimethylquinoline (B1615803) core, can impact the rigidity of the structure. A more rigid structure often leads to higher emission efficiency by reducing non-radiative decay pathways.

The following table summarizes the photoluminescent properties of representative metal complexes with related quinoline-based Schiff base ligands.

| Complex Type | Metal Ion | Emission Maxima (λ_max) | Quantum Yield (Φ) | Origin of Emission |

| Platinum(II) Schiff Base | Pt(II) | 541–649 nm | Up to 0.27 | MLCT / Ligand-Based |

| Zinc(II) Schiff Base | Zn(II) | ~545 nm | Not specified | Ligand-Based (π–π*) |

| Zinc(II) Bipyridine/8-hydroxyquinoline | Zn(II) | 548 nm | Not specified | Ligand-Based |

Catalytic Applications of 5,8-Dimethylquinoline-2-carbaldehyde Metal Complexes

Metal complexes derived from 5,8-dimethylquinoline-2-carbaldehyde are promising candidates for catalysis due to the tunable electronic and steric properties of the quinoline moiety. The ligand framework can stabilize various oxidation states of the metal center and provide a specific coordination environment to facilitate catalytic transformations. Schiff base complexes, in particular, have shown excellent catalytic activity in a range of reactions. nih.gov

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity under mild conditions. Metal complexes of Schiff bases derived from quinoline aldehydes can act as effective homogeneous catalysts. nih.govnih.gov

For example, Mn(II) Schiff base complexes have been identified as highly selective catalysts for the oxidation of olefins, such as the conversion of cyclohexene (B86901) to cyclohexene oxide. nih.gov The catalyst's activity and selectivity can be influenced by the specific structure of the Schiff base and the presence of co-ligands. Similarly, Molybdenum(VI) complexes with Schiff base ligands have proven to be efficient catalysts for the homogeneous oxidation of various olefins using tert-butylhydroperoxide as the oxidant. nih.gov The electronic properties of the ligand, modified by substituents, can enhance the catalytic effectiveness. Other applications include the Mn(II) Schiff base catalyzed Henry reaction, which forms β-nitro alcohols from aldehydes and nitroalkanes. nih.gov

The table below details examples of homogeneous catalytic applications involving related Schiff base complexes.

| Catalyst | Reaction Type | Substrate | Product | Key Features |

| Mn(II) Schiff Base Complex | Olefin Oxidation | Cyclohexene | Cyclohexene oxide | High selectivity under mild conditions. nih.gov |

| Mo(VI) Schiff Base Complex | Olefin Oxidation | Various Olefins | Epoxides | Efficient and selective with tert-butylhydroperoxide. nih.gov |

| Mn(II) Schiff Base Complex | Henry Reaction | Aldehydes, Nitroalkanes | β-Hydroxy nitroalkanes | High yields, simple operation. nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A primary advantage is the ease of separation of the catalyst from the product mixture, allowing for catalyst recycling and continuous processes. While Schiff base complexes are widely used in homogeneous systems, they can be adapted for heterogeneous catalysis by immobilizing them onto solid supports like polymers, silica, or zeolites.

This immobilization prevents the leaching of the metal complex into the reaction medium while retaining its catalytic activity. Although the general principle is well-established, specific examples of heterogeneous catalysts derived from 5,8-dimethylquinoline-2-carbaldehyde are not widely reported in the surveyed literature. However, the development of such catalysts is an active area of research, with related systems like those based on quinoxaline (B1680401) derivatives showing promise in green and sustainable chemistry. ijfans.orgdntb.gov.ua

Specific Catalytic Transformations (e.g., Oxidative Addition Reactions)

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions, C-H activation, and polymerization. wikipedia.org In this process, a metal center with a low oxidation state is inserted into a covalent bond (e.g., C-X, H-H, or O-H), which increases the metal's oxidation state and coordination number. wikipedia.org The reverse reaction is reductive elimination.

The ligand environment around the metal center plays a critical role in facilitating oxidative addition. For ligands derived from 5,8-dimethylquinoline-2-carbaldehyde that are further functionalized, specific interactions can promote this key step. For instance, studies on platinum(II) complexes with related ligands containing a phenol (B47542) group show that the O-H bond can undergo oxidative addition to the metal center. dntb.gov.ua The acidity of the phenol group, influenced by other substituents on the ligand, was found to be a decisive factor. In one case, a nitro-substituted ligand readily underwent oxidative addition to form a stable platinum(IV) hydride complex, demonstrating how ligand design can directly trigger specific catalytic steps. dntb.gov.ua This highlights the potential for designing sophisticated catalysts where the ligand actively participates in the reaction mechanism.

Advanced Spectroscopic and Structural Characterization of 5,8 Dimethylquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including 5,8-Dimethylquinoline-2-carbaldehyde. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR and ¹³C NMR Analysis for Structural Elucidation

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic skeleton of 5,8-Dimethylquinoline-2-carbaldehyde.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The aldehyde proton is characteristically found even further downfield (around δ 10 ppm). The methyl groups at positions 5 and 8 would appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield (around δ 190 ppm). The carbons of the quinoline ring resonate in the aromatic region (δ 120-150 ppm), while the methyl carbons are observed in the upfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. numberanalytics.com

A representative, though not specific to 5,8-Dimethylquinoline-2-carbaldehyde, set of ¹H and ¹³C NMR data for a related quinoline carbaldehyde derivative is presented below. rsc.org

Table 1: Representative NMR Data for a Quinoline Carbaldehyde Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 10.10 (s, 1H), 8.23 (s, 1H), 8.12 (m, 2H), 8.04 (d, J = 8.7 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.74 (s, 3H) |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule, which is crucial for the unambiguous assignment of all proton and carbon signals. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in piecing together the fragments of the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C). numberanalytics.comipb.pt HMBC is particularly valuable for connecting different spin systems and for positioning substituents, such as the methyl and aldehyde groups on the quinoline core. For instance, correlations would be expected between the aldehyde proton and the C2 carbon of the quinoline ring, and between the methyl protons and the C5 and C8 carbons, respectively.

Analysis of Solvent Effects on NMR Chemical Shifts

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. iaph.esrsc.org This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For 5,8-Dimethylquinoline-2-carbaldehyde (C₁₂H₁₁NO), the calculated exact mass would be compared to the experimentally determined mass to confirm its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. iaph.es The use of HRMS is key to unambiguously assessing the stoichiometry of molecules and their fragments. iaph.es

Table 2: HRMS Data for 5,8-Dimethylquinoline-2-carbaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Calculated Exact Mass | 185.08406 |

| Observed Exact Mass | [Experimental Value] |

(Note: The observed exact mass would be determined experimentally.)

GC-MS and ESI-MS for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component. GC-MS is a valuable tool for assessing the purity of 5,8-Dimethylquinoline-2-carbaldehyde and for confirming its molecular weight. researchgate.net The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. rsc.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This technique typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the confirmation of the molecular weight of 5,8-Dimethylquinoline-2-carbaldehyde. rsc.orgresearchgate.net ESI-MS can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.govmdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. For quinoline-carbaldehydes, FTIR spectra provide definitive evidence for key structural features.

The analysis of related compounds, such as 2-chloroquinoline-3-carboxaldehyde and various quinoline-2-carbaldehyde hydrazones, allows for the confident assignment of vibrational bands expected for 5,8-Dimethylquinoline-2-carbaldehyde. researchgate.netnih.gov The most characteristic vibrations include the stretching of the carbonyl group (C=O) from the aldehyde, the aldehyde C-H bond, and various modes associated with the quinoline ring.

In derivatives like 5,8-quinolinedione, the C-H stretching vibrations of the quinoline ring are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The aldehyde C-H stretching vibration is also expected within this region, though sometimes it can be obscured by other C-H vibrations. mdpi.com The C=O stretching vibration is a strong, prominent band, typically appearing in the region of 1650-1675 cm⁻¹ for related quinoline carbaldehyde derivatives. researchgate.netresearchgate.net The C-N stretching vibrations within the quinoline ring are expected between 1314 cm⁻¹ and 1325 cm⁻¹. mdpi.com

Table 1: Expected FTIR Vibrational Frequencies for 5,8-Dimethylquinoline-2-carbaldehyde

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the quinoline ring. |

| Aldehyde C-H stretch | 2860-2850 | Stretching of the C-H bond in the carbaldehyde group. mdpi.com |

| Carbonyl (C=O) stretch | 1675-1650 | Strong absorption from the aldehyde carbonyl group. researchgate.netresearchgate.net |

| C=C and C=N stretch | 1600-1450 | Aromatic ring stretching vibrations of the quinoline core. |

| C-N stretch | 1325-1314 | Stretching vibration of the C-N bond within the heterocycle. mdpi.com |

Note: The data in this table is derived from studies on analogous quinoline carbaldehyde compounds.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "fingerprint" of the molecule. nih.govnih.gov The analysis of related molecules like flavone (B191248) and quercetin (B1663063) shows that the fingerprint region (below 1800 cm⁻¹) is rich with information about the core ring structures. nsf.gov

For 5,8-Dimethylquinoline-2-carbaldehyde, Raman spectroscopy would reveal characteristic bands for the quinoline ring system and the aldehyde functional group. The interpretation of these complex spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with high accuracy. nih.govresearchgate.net Studies on various aldehydes show characteristic Raman bands that allow for their identification. researching.cnresearchgate.net The "fingerprint" region between 800 and 1800 cm⁻¹ for connective tissues, which also contain complex organic molecules, demonstrates the power of Raman spectroscopy to identify specific molecular components through their unique vibrational signatures. nih.govnih.gov For quinoline derivatives, key bands in the Raman spectrum would correspond to ring breathing modes and in-plane deformations, which are sensitive to substitution patterns. researchgate.net The presence of methyl groups at the C5 and C8 positions would subtly shift these frequencies compared to the unsubstituted quinoline-2-carbaldehyde.

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the quinoline ring, coupled with the electronic influence of the aldehyde and dimethyl substituents, endows 5,8-Dimethylquinoline-2-carbaldehyde with distinct chromophoric and photoluminescent properties. These are investigated using UV-Visible and photoluminescence spectroscopy.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In molecules like 5,8-Dimethylquinoline-2-carbaldehyde, the primary electronic transitions are of the π → π* type, associated with the aromatic quinoline system, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms.

Studies on various quinoline derivatives show characteristic absorption bands in the UV region. For instance, quinoline-malononitrile derivatives exhibit absorption peaks between 300 and 550 nm. nih.gov The exact position and intensity of these absorption maxima (λ_max) are sensitive to substituents and the solvent environment. The aldehyde group acts as an electron-withdrawing group, which can cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. The methyl groups, being electron-donating, further modulate the electronic structure. The chromophoric behavior of quinazoline (B50416) derivatives, which are structurally similar, also shows strong absorption in the UV-visible region, which can be dramatically altered by factors like solvent polarity and pH. acs.org The incorporation of a quinoline moiety into a larger chromophore system can fundamentally alter its electronic properties. nih.gov

Table 2: Expected UV-Visible Absorption for 5,8-Dimethylquinoline-2-carbaldehyde

| Transition Type | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* | ~300-370 | High-intensity absorption due to the conjugated aromatic system. nih.gov |

Note: The data in this table is based on characteristic absorptions of related quinoline carbaldehyde and quinoline-malononitrile compounds.

Photoluminescence Spectroscopy for Emission Properties (e.g., Quantum Yield)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many quinoline derivatives are known to be fluorescent, emitting light as the molecule relaxes from an excited electronic state back to the ground state. researchgate.net The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.

The emission properties of quinolines are highly dependent on their structure and environment. acs.orgacs.org For example, a quinoline-malononitrile-based probe (QM-OH) was found to have a low quantum yield of 0.025 in buffer solution, but its emission increased dramatically in an aggregated state, a phenomenon known as aggregation-induced emission (AIE). nih.gov The emission maximum for this related compound was observed at 559 nm. nih.gov For 5,8-Dimethylquinoline-2-carbaldehyde, one would expect fluorescence in the blue-green region of the spectrum. The quantum yield would be influenced by factors such as solvent polarity, with more polar solvents often leading to a red-shift in emission and potentially lower quantum yields due to stabilization of charge-transfer states. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals provides the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for 5,8-Dimethylquinoline-2-carbaldehyde is not available, extensive crystallographic data exists for closely related derivatives, which allows for a detailed prediction of its structural characteristics.

For example, the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde reveals an orthorhombic crystal system with all non-hydrogen atoms lying on a crystallographic mirror plane, indicating a high degree of planarity. nih.gov Similarly, the parent compound, quinoline-2-carbaldehyde, crystallizes in a monoclinic system with a nearly planar molecule. nih.govresearchgate.net

Based on these related structures, 5,8-Dimethylquinoline-2-carbaldehyde is expected to have a planar quinoline ring system. The aldehyde group may be slightly twisted out of the plane of the quinoline ring. In the crystal lattice, molecules are likely to be stabilized by intermolecular interactions such as π-π stacking between the aromatic quinoline rings. The precise arrangement and packing of the molecules would define the crystal system and unit cell dimensions.

Table 3: Crystal Data for a Related Derivative: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClNO |

| Formula Weight | 219.66 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 (13) |

| b (Å) | 6.7393 (4) |

| c (Å) | 7.5675 (4) |

| V (ų) | 1043.16 (11) |

| Z | 4 |

| Temperature (K) | 290 |

| R-factor | 0.034 |

This data provides a strong model for the likely crystallographic parameters of 5,8-Dimethylquinoline-2-carbaldehyde, highlighting the utility of comparative structural analysis in the absence of direct experimental data.

Single-Crystal X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Although the crystal structure of the parent aldehyde is not available, studies on closely related quinoline derivatives, such as Schiff bases formed from various quinoline carbaldehydes, offer significant insights. For instance, the crystal structures of four Schiff base derivatives of 2,6-diisopropylbenzenamine with selected quinoline-5-carbaldehydes and quinoline-7-carbaldehydes have been determined, showcasing the utility of this technique in unambiguously establishing molecular connectivity and stereochemistry mdpi.com.

In a typical single-crystal X-ray diffraction experiment, a suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the unit cell, from which the atomic positions can be determined. The quality of the structure is assessed by the R-factor, with lower values indicating a better fit between the experimental data and the final structural model.

The crystallographic data for a representative related compound, 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, highlights the precision of this method researchgate.net. This data provides a foundational understanding of the quinoline core's geometry.

Table 1: Crystallographic Data for 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂NO⁺·Cl⁻·2H₂O |

| Molecular Weight | 245.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2345 (3) |

| b (Å) | 8.9934 (4) |

| c (Å) | 10.1345 (4) |

| α (°) | 82.593 (2) |

| β (°) | 73.123 (2) |

| γ (°) | 81.334 (2) |

| Volume (ų) | 618.15 (5) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.318 |

| R-factor (%) | 2.8 |

The quinoline ring system in this related structure is essentially planar, a characteristic feature that is expected to be retained in 5,8-Dimethylquinoline-2-carbaldehyde and its derivatives researchgate.net. The bond lengths and angles within the quinoline core are generally in normal ranges, providing a reliable model for the geometry of the target compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability. For quinoline derivatives, π-π stacking and hydrogen bonding are particularly significant.

The planar aromatic nature of the quinoline ring system makes it highly susceptible to π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stabilization of the crystal structure. In the crystal structure of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, π-π stacking interactions are observed with centroid-centroid distances of 3.5213 (6) and 3.7176 (6) Å, which are indicative of significant attractive forces researchgate.net. Similar interactions are expected to play a major role in the crystal packing of 5,8-Dimethylquinoline-2-carbaldehyde and its derivatives.

Hydrogen bonding is another critical intermolecular force, especially when functional groups with hydrogen bond donors and acceptors are present. In the case of derivatives of 5,8-Dimethylquinoline-2-carbaldehyde, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. If hydroxyl or amino groups are present, as in some of the studied derivatives, they can act as hydrogen bond donors.

In the crystal structure of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, a complex network of hydrogen bonds involving the quinolinium cation, the chloride anion, and water molecules of crystallization is observed. These include O—H···O, N—H···O, and O—H···Cl interactions, which create a layered structure researchgate.net.

For Schiff base derivatives of 5,8-Dimethylquinoline-2-carbaldehyde, the imine nitrogen (C=N) can also participate in hydrogen bonding. The analysis of crystal packing in related Schiff base complexes reveals the importance of various intermolecular contacts, including C-H···π interactions, in stabilizing the three-dimensional supramolecular architecture unipr.itdoi.org.

Table 2: Common Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description | Example from Related Structures |

| π-π Stacking | Attractive interaction between the π-electron clouds of adjacent aromatic rings. | Observed between quinoline rings with centroid-centroid distances around 3.5-3.8 Å. researchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | O—H···O, N—H···O, O—H···Cl, and C-H···O interactions are common. researchgate.net |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | Contributes to the stabilization of the crystal packing in Schiff base complexes. unipr.it |

Computational and Theoretical Chemistry Studies of 5,8 Dimethylquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of many-body systems like molecules. It is frequently employed to predict molecular geometries, energies, and other chemical properties. However, no specific DFT calculations for 5,8-Dimethylquinoline-2-carbaldehyde have been reported.

This subsection would typically detail the process of finding the most stable three-dimensional arrangement of the atoms in the 5,8-Dimethylquinoline-2-carbaldehyde molecule. Conformational analysis involves identifying different spatial arrangements (conformers) and their relative energies to determine the most likely structure. This information is foundational for all other computational analyses. Without dedicated studies, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this specific molecule remain uncalculated and unreported.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity. Analysis of the spatial distribution of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack. For 5,8-Dimethylquinoline-2-carbaldehyde, the energies of HOMO, LUMO, and the resulting energy gap have not been documented in existing research.

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict and understand how molecules interact, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis is valuable for predicting sites for intermolecular interactions. No MEP maps for 5,8-Dimethylquinoline-2-carbaldehyde are available in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary tool for predicting and interpreting electronic absorption spectra (UV-Vis).

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a molecule, which correspond to its UV-Vis spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. As no TD-DFT studies have been performed on 5,8-Dimethylquinoline-2-carbaldehyde, its theoretical spectroscopic characteristics have not been determined.

Analysis of Noncovalent Interactions (NCI)

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular structure and properties of materials. NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions within and between molecules. There is no published NCI analysis for 5,8-Dimethylquinoline-2-carbaldehyde.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational analysis can determine the geometry and energy of the transition state, providing crucial information about the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which dictates the reaction rate.